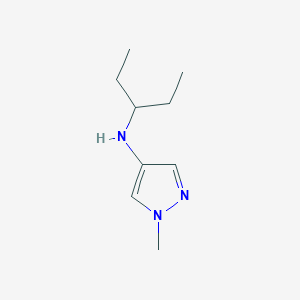

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-methyl-N-pentan-3-ylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8(5-2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3 |

InChI Key |

PDJLRMKKLSVORC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with pentan-3-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features two reactive sites:

-

Amine group (-NH) : Participates in nucleophilic substitution (e.g., alkylation, acylation) and acid-base reactions to form salts.

-

Pyrazole ring : Undergoes electrophilic aromatic substitution (EAS), though steric hindrance from substituents may limit reactivity.

Nucleophilic Reactions

The amine group enables:

-

Alkylation : Reaction with alkyl halides or carbonyl compounds to form amides or imines.

-

Acylation : Formation of amide bonds under appropriate conditions (e.g., with acyl chlorides).

Electrophilic Aromatic Substitution

The pyrazole ring may react with electrophiles (e.g., nitration agents, halogens) at positions directed by substituents. For example:

Comparison of Structural Analogs

| Compound | Substituents | Key Reactivity Features |

|---|---|---|

| 1-Methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine | Methyl (1-position), pentan-3-ylamine (4-position) | Nucleophilic amine, EAS at 5-position |

| 1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine | Dimethyl (1,4), pentan-2-yl (3-position) | Alkylation/acetylation, EAS at 5-position |

| 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine | Ethyl (4), methyl (1), pentan-2-yl (3) | Enhanced steric hindrance, reduced EAS |

Mechanistic Insights

-

Synthesis Mechanism : Likely involves cyclization of a β-diketone with an aliphatic amine, followed by deprotonation and aromatic stabilization .

-

QSAR Predictions : Structural variations (e.g., substituent position) influence biological activity, though explicit data for this compound is limited.

Analytical Characterization

Key analytical methods include:

Scientific Research Applications

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential activity against pests and weeds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Electronic Differences

- Steric Effects : The pentan-3-yl group in the target compound introduces moderate steric bulk compared to the smaller cyclopropyl group in N-cyclopropyl analogs . This bulk may influence binding pocket interactions in biological targets.

- Electronic Modulation : The methyl group at the 1-position donates electron density to the pyrazole ring, enhancing resonance stabilization. In contrast, trifluoromethyl groups (e.g., Ceapin-A9) are electron-withdrawing, altering reactivity in electrophilic substitutions .

Biological Activity

1-Methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methyl and pentan-3-yl groups contributes to its unique pharmacological profile. The molecular formula is , indicating the presence of nitrogen atoms that may play a crucial role in its biological interactions.

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In particular, studies have indicated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, a related compound demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value of 0.08 µM .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole compounds is well-documented. They are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds with similar structures have been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins, thereby alleviating inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives are often investigated for their ability to combat bacterial and fungal infections. The specific mechanisms through which these compounds exert their antimicrobial effects remain to be fully elucidated, necessitating further research .

Case Study 1: Inhibition of Protein Kinases

A study involving pyrazole derivatives showed that certain compounds could selectively inhibit protein kinases associated with cancer progression. The docking studies indicated that these compounds interact specifically with the ATP binding sites of kinases, suggesting a targeted approach in cancer therapy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to explore the binding affinity and interaction mechanisms of pyrazole compounds with various biological targets. These studies revealed that modifications in the pyrazole structure could significantly influence binding affinity and selectivity towards specific receptors, including cannabinoid receptors (CB1R and CB2R) .

Data Tables

| Compound | Molecular Formula | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | TBD | |

| Phenylpyrazolo[3,4-d]pyrimidine | Dual EGFR/VGFR2 inhibitor | 0.3 - 24 | |

| 3-(2-Amino-phenyl)-4,5-dihydro-pyrazole | Antioxidant, Anti-inflammatory | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.